- Novel strategy of using a C2 symmetric chiral diether in the enantioselective conjugate addition of an organolithium to an α,β-unsaturated aldimine, Journal of the American Chemical Society, 1989, 111(21), 8266-8
Cas no 91361-07-8 ((1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine)
91361-07-8 structure
Product Name:(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine
Numéro CAS:91361-07-8
Le MF:C18H24N2
Mégawatts:268.396564483643
MDL:MFCD06797770
CID:61500
PubChem ID:13103902
Update Time:2025-05-25
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Propriétés chimiques et physiques
Nom et identifiant
-
- (1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine
- 1,2-diphenyl-N,N,N',N'-tetramethylethylenediamine
- meso-1,2-Di(N,N-dimethylamino)-1,2-diphenyl-ethan
- N,N,N',N'-Tetramethyl-1,2-diphenyl-aethylendiamin
- N,N,N',N'-Tetramethyl-1,2-diphenylethan-1,2-diamin
- N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine
- N,N,N',N'-Tetramethyl-1,2-diphenylethylendiamin
- 1,2-Ethanediamine,N,N,N',N'-tetramethyl-1,2-diphenyl-, (1S,2S)- (9CI)
- 1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl-,[S-(R*,R*)]-
- (1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenyl-1,2-ethanediamine (ACI)
- 1,2-Ethanediamine, N,N,N′,N′-tetramethyl-1,2-diphenyl-, (1S,2S)- (9CI)
- 1,2-Ethanediamine, N,N,N′,N′-tetramethyl-1,2-diphenyl-, [S-(R*,R*)]- (ZCI)
- (1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine
- E76547
- (1S,2S)-1,2-Bis(dimethylamino)-1,2-diphenylethane
- (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine
- CS-0160009
- 91361-07-8
- DTXSID50518246
- BS-51403
- [(1S,2S)-2-(DIMETHYLAMINO)-1,2-DIPHENYLETHYL]DIMETHYLAMINE
- DB-001456
-
- MDL: MFCD06797770
- Piscine à noyau: 1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1
- La clé Inchi: MYLJZKKJRGGLPH-ROUUACIJSA-N
- Sourire: [C@@H](C1C=CC=CC=1)(N(C)C)[C@H](C1C=CC=CC=1)N(C)C
Propriétés calculées
- Qualité précise: 268.19400
- Masse isotopique unique: 268.194
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 5
- Complexité: 235
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 6.5A^2
- Le xlogp3: 3.4
Propriétés expérimentales
- Dense: 1.012
- Point d'ébullition: 328.6 °C at 760 mmHg
- Point d'éclair: 328.6 °C at 760 mmHg
- Indice de réfraction: 1.564
- Le PSA: 6.48000
- Le LogP: 3.59220
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC573-200mg |
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 97% | 200mg |
391.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC573-50mg |
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 97% | 50mg |
122.0CNY | 2021-07-15 | |
| TRC | S222755-100mg |
(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | S222755-250mg |
(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | S222755-500mg |
(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 500mg |
$ 605.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S931532-50mg |
(1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 97% | 50mg |
¥88.20 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S931532-100mg |
(1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 97% | 100mg |
¥151.20 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S931532-250mg |
(1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 97% | 250mg |
¥286.20 | 2022-09-28 | |
| eNovation Chemicals LLC | Y1245105-1g |
(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 97% | 1g |
$135 | 2024-06-06 | |
| Ambeed | A682369-50mg |
(1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine |
91361-07-8 | 97% | 50mg |
$8.0 | 2025-02-20 |
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Formic acid
Référence
Méthode de production 2
Conditions de réaction
Référence
- Chiral Ligand-Mediated Nucleophilic Aromatic Substitution of Naphthoic Acids: A Fast and Efficient Access to Axially Chiral Biaryls, European Journal of Organic Chemistry, 2020, 2020(25), 3829-3833
Méthode de production 3
Conditions de réaction
Référence
- Design, Synthesis, and Application of a C2 Symmetric Chiral Ligand for Enantioselective Conjugate Addition of Organolithiums to α,β-Unsaturated Aldimines, Journal of Organic Chemistry, 1998, 63(25), 9351-9357
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Raw materials
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Preparation Products
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Littérature connexe
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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